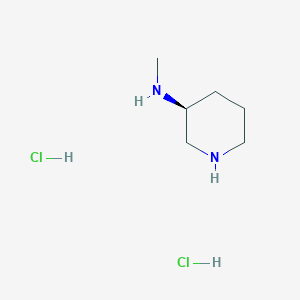
(3S)-N-methylpiperidin-3-amine dihydrochloride
Vue d'ensemble
Description
(3S)-N-methylpiperidin-3-amine dihydrochloride, also known as MPD, is a chemical compound that has been widely studied for its potential applications in scientific research. MPD is a derivative of piperidine, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and other bioactive molecules. In
Applications De Recherche Scientifique
Nucleophilic Reactivities of Tertiary Alkylamines
This study investigates the kinetics of reactions of tertiary amines with benzhydrylium ions in acetonitrile and dichloromethane, with a focus on N-methylpiperidine, among others. It provides insights into the nucleophilicity scales of these amines (Ammer et al., 2010).
Expedient Synthesis of N-Methyl- and N-Alkylamines
This research presents a method for synthesizing N-methylated and N-alkylated amines, highlighting their significant roles in life-science molecules. The process utilizes nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts (Senthamarai et al., 2018).
Water-induced Aggregation in Aqueous Solutions of N-methylpiperidine
This study explores the miscibility gap and phase separation in N-methylpiperidine–water systems, providing insights into the hydrophobic hydration and aggregation of N-methylpiperidine in water (Marczak et al., 2013).
Ruthenium-catalyzed Intramolecular Oxidative Amination
Research on using a ruthenium-based catalyst system for intramolecular oxidative amination of aminoalkenes in N-methylpiperidine, emphasizing the synthesis of cyclic imines and indoles (Kondo et al., 2002).
Carbamate Formation with N-methylpiperidine
This paper demonstrates the formation of carbamate as a salt of the 2-methylpiperidinium cation and anion in anhydrous liquid 2-methylpiperidine with carbon dioxide, providing insights into the chemical reactions in carbon-capture applications (Fandiño et al., 2018).
Mild Reductive Methylation of Amines
A study outlining an efficient procedure for reductive methylation of primary and secondary amines using N-methylpiperidine zinc borohydride, focusing on the synthesis of tertiary amines (Alinezhad et al., 2006).
Propriétés
IUPAC Name |
(3S)-N-methylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-7-6-3-2-4-8-5-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXIRMPBAHTVNL-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-N-methylpiperidin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid](/img/structure/B1436298.png)

![2-[(5-Chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1436300.png)

![3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B1436306.png)